Quinazoline, 6-bromo-4-phenyl-, 3-oxide
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Overview
Description
Quinazoline, 6-bromo-4-phenyl-, 3-oxide is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 6-bromo-4-phenyl-, 3-oxide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with bromobenzene under oxidative conditions to form the quinazoline core, followed by oxidation to introduce the 3-oxide functionality .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale cyclocondensation reactions using metal catalysts or phase-transfer catalysis to enhance yield and efficiency . These methods are optimized for scalability and cost-effectiveness, ensuring the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 6-bromo-4-phenyl-, 3-oxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, each with potentially unique biological activities and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinazoline, 6-bromo-4-phenyl-, 3-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- Quinazoline, 6-chloro-4-phenyl-, 3-oxide
- Quinazoline, 6-methyl-4-phenyl-, 3-oxide
- Quinazoline, 6-fluoro-4-phenyl-, 3-oxide
Uniqueness
Quinazoline, 6-bromo-4-phenyl-, 3-oxide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other applications .
Properties
CAS No. |
251639-76-6 |
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Molecular Formula |
C14H9BrN2O |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
6-bromo-3-oxido-4-phenylquinazolin-3-ium |
InChI |
InChI=1S/C14H9BrN2O/c15-11-6-7-13-12(8-11)14(17(18)9-16-13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DJSHCIQPEYHZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2C=C(C=C3)Br)[O-] |
Origin of Product |
United States |
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